molecular formula C16H27N3O2S B2512926 tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate CAS No. 1289387-75-2

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Cat. No. B2512926
CAS RN: 1289387-75-2
M. Wt: 325.47
InChI Key: RJUXRPIJMKYRNH-UHFFFAOYSA-N
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Description

Tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate, also known as TB-Thiazole, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer. TB-Thiazole is a carbamate derivative that has a thiazole ring attached to a piperidine ring, and a tert-butyl group attached to the carbamate nitrogen. In

Scientific Research Applications

Synthetic Routes and Chemical Analysis

  • Synthesis of Vandetanib : A study highlighted the synthesis of vandetanib, where similar compounds to tert-butyl carbamates are utilized in complex synthetic routes for pharmaceutical applications. It discusses various synthetic steps including substitution, deprotection, and methylation, suggesting potential methodologies that could be applicable to the synthesis or modification of tert-butyl carbamates for industrial production (Mi, 2015) Graphical Synthetic Routes of Vandetanib.

  • Biodegradation of Ethers : Reviews on the biodegradation of ethyl tert-butyl ether (ETBE) provide insights into microbial degradation pathways, which could be relevant for understanding environmental fate or bioremediation approaches for similar compounds. This research includes the identification of microorganisms capable of degrading ETBE and related compounds, potentially offering clues to the environmental persistence or treatment strategies for tert-butyl carbamates (Thornton et al., 2020) Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review.

  • Decomposition in Plasma Reactors : A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor could be relevant for the degradation or transformation of related compounds. This research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, which may offer a novel approach to managing or utilizing tert-butyl carbamates in environmental or industrial processes (Hsieh et al., 2011) Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor.

  • Polymer Membranes for Purification : The use of polymer membranes for the purification of fuel oxygenated additives highlights the potential for similar technologies to be applied to the purification or separation of tert-butyl carbamates from mixtures. This review focuses on pervaporation as an effective method for separating organic mixtures, suggesting a possible application for refining or isolating specific compounds within the tert-butyl carbamate class (Pulyalina et al., 2020) Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive.

properties

IUPAC Name

tert-butyl N-[[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-7-10-22-14)19-8-5-13(6-9-19)11-18-15(20)21-16(2,3)4/h7,10,12-13H,5-6,8-9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUXRPIJMKYRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

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